molecular formula C14H16N2O B1663404 7-Methoxy-1,2,3,4-tetrahydroacridin-9-amine CAS No. 5778-80-3

7-Methoxy-1,2,3,4-tetrahydroacridin-9-amine

Numéro de catalogue B1663404
Numéro CAS: 5778-80-3
Poids moléculaire: 228.29 g/mol
Clé InChI: APQPVVOYBLOJDY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

7-Methoxy-1,2,3,4-tetrahydroacridin-9-amine is a compound with the CAS Number: 5778-80-3 . It is a powder form substance .


Synthesis Analysis

The compound has been synthesized by a nucleophilic substitution reaction. Firstly, 9-amino-7-methoxy-1,2,3,4-tetrahydroacridine (7-MEOTA) was deprotonated using potassium hydroxide in DMSO at room temperature and the aromatic amine of 7-MEOTA was thus prepared .


Molecular Structure Analysis

The molecular weight of 7-Methoxy-1,2,3,4-tetrahydroacridin-9-amine is 228.29 . For more detailed structural analysis, further studies or computational modeling would be required.


Physical And Chemical Properties Analysis

The compound is a powder form substance . It has a melting point of 210-214 degrees Celsius .

Applications De Recherche Scientifique

Alzheimer’s Disease Treatment

  • Scientific Field: Medicinal Chemistry
  • Application Summary: This compound has been synthesized and evaluated as a cholinesterase inhibitor for Alzheimer’s disease treatment . It is designed to interact with specific regions of human acetylcholinesterase and human butyrylcholinesterase .
  • Methods of Application: The compound was synthesized and its inhibitory ability towards cholinesterases was determined and compared to tacrine (THA) and 9-amino-7-methoxy-1,2,3,4-tetrahydroacridine (7-MEOTA) .
  • Results: The assessment of IC50 values revealed it as a weak inhibitor of both tested enzymes .

Antioxidant Activity

  • Scientific Field: Medicinal Chemistry
  • Application Summary: Some derivatives of this compound have been synthesized and tested for their antioxidant activity .
  • Methods of Application: The newly synthesized compounds were tested for antioxidant activity as reflected in the ability to inhibit lipid peroxidation in rat brain and kidney homogenates and rat erythrocyte hemolysis .
  • Results: Select compounds showed promising antioxidant activities .

Cholinesterase Inhibitors in Alzheimer’s Disease Treatment

  • Scientific Field: Medicinal Chemistry
  • Application Summary: A structural series of 7-MEOTA-adamantylamine thioureas was designed, synthesized and evaluated as inhibitors of human acetylcholinesterase (hAChE) and human butyrylcholinesterase (hBChE) .
  • Methods of Application: These inhibitors were prepared based on the multi-target-directed ligand strategy with different linker lengths (n = 2–8) joining the well-known NMDA antagonist adamantine and the hAChE inhibitor 7-methoxytacrine (7-MEOTA) .
  • Results: These structural derivatives exhibited very good inhibitory activity towards hBChE resulting in more selective inhibitors of this enzyme .

Synthesis and In Vitro Evaluation of N-(Bromobut-3-en-2-yl)-7-methoxy-1,2,3,4-tetrahydroacridin-9-amine

  • Scientific Field: Medicinal Chemistry
  • Application Summary: A new tacrine based cholinesterase inhibitor, N-(bromobut-3-en-2-yl)-7-methoxy-1,2,3,4-tetrahydroacridin-9-amine, was designed and synthesized to interact with specific regions of human acetylcholinesterase and human butyrylcholinesterase .
  • Methods of Application: Its inhibitory ability towards cholinesterases was determined and compared to tacrine (THA) and 9-amino-7-methoxy-1,2,3,4-tetrahydroacridine (7-MEOTA) .
  • Results: The assessment of IC50 values revealed it as a weak inhibitor of both tested enzymes .

7-MEOTA-Adamantylamine Heterodimers as Cholinesterase Inhibitors

  • Scientific Field: Medicinal Chemistry
  • Application Summary: A structural series of 7-MEOTA-adamantylamine thioureas was designed, synthesized and evaluated as inhibitors of human acetylcholinesterase (hAChE) and human butyrylcholinesterase (hBChE) .
  • Methods of Application: The compounds were prepared based on the multi-target-directed ligand strategy with different linker lengths (n = 2–8) joining the well-known NMDA antagonist adamantine and the hAChE inhibitor 7-methoxytacrine (7-MEOTA) .
  • Results: These structural derivatives exhibited very good inhibitory activity towards hBChE resulting in more selective inhibitors of this enzyme .

Synthesis and In Vitro Evaluation of N-(Bromobut-3-en-2-yl)-7-methoxy-1,2,3,4-tetrahydroacridin-9-amine

  • Scientific Field: Medicinal Chemistry
  • Application Summary: A new tacrine based cholinesterase inhibitor, N-(bromobut-3-en-2-yl)-7-methoxy-1,2,3,4-tetrahydroacridin-9-amine, was designed and synthesized to interact with specific regions of human acetylcholinesterase and human butyrylcholinesterase .
  • Methods of Application: Its inhibitory ability towards cholinesterases was determined and compared to tacrine (THA) and 9-amino-7-methoxy-1,2,3,4-tetrahydroacridine (7-MEOTA) .
  • Results: The assessment of IC50 values revealed it as a weak inhibitor of both tested enzymes .

Safety And Hazards

The compound is associated with several hazard statements including H301, H311, H315, H319, H331, H335, H351 . These codes correspond to various hazards such as toxicity if swallowed, in contact with skin, or if inhaled, skin and eye irritation, respiratory irritation, and suspected carcinogenicity .

Propriétés

IUPAC Name

7-methoxy-1,2,3,4-tetrahydroacridin-9-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O/c1-17-9-6-7-13-11(8-9)14(15)10-4-2-3-5-12(10)16-13/h6-8H,2-5H2,1H3,(H2,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APQPVVOYBLOJDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C3CCCCC3=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40973360
Record name 7-Methoxy-1,3,4,10-tetrahydroacridin-9(2H)-imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40973360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Methoxy-1,2,3,4-tetrahydroacridin-9-amine

CAS RN

5778-80-3
Record name 7-Methoxytacrine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5778-80-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Methoxytacrine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005778803
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Methoxy-1,3,4,10-tetrahydroacridin-9(2H)-imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40973360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-MEOTA
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H6LUF2H8W4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Methoxy-1,2,3,4-tetrahydroacridin-9-amine
Reactant of Route 2
7-Methoxy-1,2,3,4-tetrahydroacridin-9-amine
Reactant of Route 3
7-Methoxy-1,2,3,4-tetrahydroacridin-9-amine
Reactant of Route 4
7-Methoxy-1,2,3,4-tetrahydroacridin-9-amine
Reactant of Route 5
7-Methoxy-1,2,3,4-tetrahydroacridin-9-amine
Reactant of Route 6
7-Methoxy-1,2,3,4-tetrahydroacridin-9-amine

Citations

For This Compound
51
Citations
J Korabecny, K Musilek, O Holas, E Nepovimova… - Molecules, 2010 - mdpi.com
A new tacrine based cholinesterase inhibitor, N-(bromobut-3-en-2-yl)-7-methoxy-1,2,3,4-tetrahydroacridin-9-amine (1), was designed and synthesized to interact with specific regions of …
Number of citations: 30 www.mdpi.com
S Sharma, N Singh, E Nepovimova… - Journal of …, 2019 - Taylor & Francis
Alzheimer’s disease (AD) is considered as one of widespread dementia with no approved diagnosis, cure or prevention. Currently, only symptomatic relief can be provided upon …
Number of citations: 13 www.tandfonline.com
K Spilovska, J Korabecny, J Kral, A Horova, K Musilek… - Molecules, 2013 - mdpi.com
A structural series of 7-MEOTA-adamantylamine thioureas was designed, synthesized and evaluated as inhibitors of human acetylcholinesterase (hAChE) and human …
Number of citations: 91 www.mdpi.com
D Sabolová, P Kristian… - Journal of Applied …, 2018 - Wiley Online Library
This review describes the synthesis of a wide range of novel tetrahydroacridine derivatives (tiocyanates, selenocyanates, ureas, selenoureas, thioureas, isothioureas, disulfides, …
J Misik, J Korabecny, E Nepovimova, A Kracmarova… - Neuroscience …, 2016 - Elsevier
Inhibitors of cholinesterase are important drugs for therapy of Alzheimer’s disease and the search for new modifications is extensive, including dual inhibitors or multi-target hybrid …
Number of citations: 21 www.sciencedirect.com
J Zdarova Karasova, O Soukup… - Drug and Chemical …, 2021 - Taylor & Francis
The search for tacrine derivatives, as potential Alzheimers disease treatment, is still being at the forefront of scientific efforts. 7-MEOTA was found to be a potent, centrally active …
Number of citations: 9 www.tandfonline.com
J Korabecny, M Andrs, E Nepovimova, R Dolezal… - Molecules, 2015 - mdpi.com
Alzheimer’s disease (AD) is a debilitating progressive neurodegenerative disorder that ultimately leads to the patient’s death. Despite the fact that novel pharmacological approaches …
Number of citations: 50 www.mdpi.com
J Korabecny, L Janovec, K Musilek… - Letters in Organic …, 2013 - ingentaconnect.com
Cholinesterase inhibitors play an essential role in the treatment of Alzheimer’s disease. Since their first introduction over a decade ago, they are an indispensable part of Alzheimer's …
Number of citations: 8 www.ingentaconnect.com
J Janockova, J Korabecny, J Plsikova… - Journal of Enzyme …, 2019 - Taylor & Francis
A combination of biochemical, biophysical and biological techniques was used to study calf thymus DNA interaction with newly synthesized 7-MEOTA-tacrine thiourea 12–17 and urea …
Number of citations: 18 www.tandfonline.com
J Korabecny, R Dolezal, P Cabelova, A Horova… - European journal of …, 2014 - Elsevier
A novel series of 7-methoxytacrine (7-MEOTA)–donepezil like compounds was synthesized and tested for their ability to inhibit electric eel acetylcholinesterase (EeAChE), human …
Number of citations: 91 www.sciencedirect.com

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.